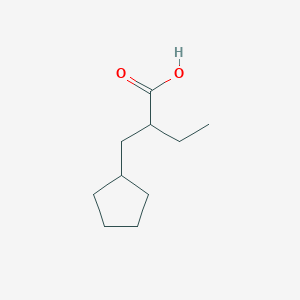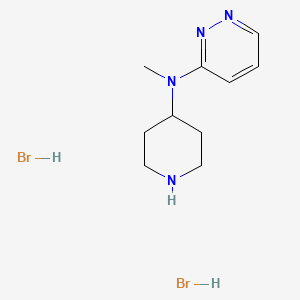![molecular formula C4H5N3S2 B1455498 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide CAS No. 256420-27-6](/img/structure/B1455498.png)
4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide
Overview
Description
“4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” is a chemical compound with the formula C4H5N3S2 . It contains a total of 14 bonds, including 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, and 1 five-membered ring .
Synthesis Analysis
The synthesis of derivatives of “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” has been reported in scientific literature . The synthesis process involves condensation reactions, as confirmed by characteristic signals in the 1H NMR spectra .Molecular Structure Analysis
The molecular structure of “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” includes a five-membered ring and multiple bonds . The molecule contains 5 Hydrogen atoms, 4 Carbon atoms, 3 Nitrogen atoms, and 2 Sulfur atoms .Chemical Reactions Analysis
The chemical reactions involving “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” and its derivatives have been monitored using techniques like thin layer chromatography (TLC) .Scientific Research Applications
Antimicrobial Applications
4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide: and its derivatives have shown promising results in combating bacterial infections, particularly those caused by Gram-positive bacteria . The compound’s efficacy is highlighted by its low minimum inhibitory concentration (MIC), indicating potent bioactivity. This makes it a valuable candidate for developing new antibiotics to address the growing concern of antibiotic resistance.
Agricultural Chemicals
In agriculture, this compound’s derivatives exhibit potential as antimicrobial agents . They could be used to protect crops from bacterial pathogens, thereby reducing crop loss and improving food security. Their application extends to the development of new pesticides that can offer a broad spectrum of systemic acquired resistance in plants .
Pharmaceutical Industry
The pharmaceutical industry could benefit from the compound’s antimicrobial properties. It serves as a precursor for synthesizing various derivatives with potential therapeutic applications . These derivatives could lead to the creation of new classes of drugs that offer alternative treatments for infections, especially those resistant to current medications.
Materials Science
In materials science, the compound’s derivatives could be used to create novel materials with inherent antimicrobial properties . These materials could be utilized in medical devices, coatings, and implants, reducing the risk of infections and improving patient outcomes.
Environmental Science
The environmental applications of 4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide derivatives include their use as bioactive agents in water treatment processes. They could help in degrading or neutralizing harmful pathogens in water bodies, contributing to safer and cleaner water resources .
Biochemistry Research
In biochemistry, the compound is of interest due to its role in the synthesis of heterocyclic compounds. These compounds are crucial in various biochemical processes and could lead to advancements in understanding cellular mechanisms and disease pathology .
Future Directions
The future directions in the research of “4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide” and its derivatives could involve further exploration of their antimicrobial activity . The development of new molecules with potential antimicrobial activity is an important research goal, especially considering the current threat to public health posed by bacterial infections resistant to commonly used antibiotics and chemotherapeutics .
properties
IUPAC Name |
4-methylthiadiazole-5-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S2/c1-2-3(4(5)8)9-7-6-2/h1H3,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIKJUXFSUEJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-[1,2,3]thiadiazole-5-carbothioic acid amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B1455417.png)


![3-[(Cyclohexylsulfanyl)methyl]aniline](/img/structure/B1455422.png)








